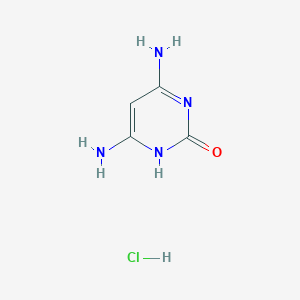
1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea
Overview
Description
1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea (BTFT) is an organic compound with a wide range of applications in scientific research. It is a member of the thiourea family, which is composed of a thiourea molecule with an aromatic group attached to one of the nitrogens. BTFT has been studied extensively for its ability to act as a catalyst in organic reactions, as well as its potential applications in biochemical and physiological research.
Scientific Research Applications
Chemosensors for Environmental and Biological Analysis
Thioureas and their derivatives, including compounds like 1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea, are recognized for their exceptional biological and non-biological applications. These compounds are especially notable for their roles in creating highly sensitive and selective chemosensors. Such chemosensors are used for detecting environmental pollutants and various analytes in biological, environmental, and agricultural samples. Their ability to form inter- and intramolecular hydrogen bonds due to their S- and N- nucleophilic sites makes thioureas ideal for developing organic fluorescent and colorimetric sensors. These sensors are utilized for the detection and determination of anions and neutral analytes, including but not limited to CN-, AcO-, F-, ClO-, and citrate ions, as well as ATP, DCP, and Amlodipine, demonstrating their wide-ranging applicability in monitoring and maintaining environmental and biological safety (Al-Saidi & Khan, 2022).
Coordination Chemistry and Biological Properties
Further expanding the utility of this compound derivatives, their application in coordination chemistry has been extensively explored. These compounds serve as ligands that exhibit significant effects on intra- and intermolecular hydrogen-bonding interactions, influencing the coordination properties of these ligands. Transition metal complexes bearing thiourea derivatives have shown novel applications, including biological aspects where they contribute to high-throughput screening assays and structure–activity analyses. Such interdisciplinary approaches combine the chemical versatility of thiourea molecules with detailed structural properties to open new avenues in pharmaceutical chemistry and biological applications (Saeed, Flörke, & Erben, 2014).
Gold Leaching in Mineral Processing
In the field of mineral processing, thioureas provide a less toxic alternative to cyanide for gold extraction from various mineral resources. Research has focused on the use of thiourea as a complexing reagent, exploring its application across different auriferous mineral resources and investigating its fundamentals. Such studies indicate the potential of thiourea in enhancing the efficiency and environmental sustainability of gold leaching processes, offering insights into optimizing conditions to improve thiourea-based leaching systems (Li & Miller, 2006).
Medicinal and Pharmaceutical Applications
The exploration of thiourea derivatives in medicinal chemistry highlights their significant potential. These compounds exhibit various biological properties, including anti-inflammatory effects, which have been supported by molecular docking studies. Such studies reveal the structural features contributing to the high binding potential of thiourea derivatives to target proteins, indicating their importance in the development of new therapeutic agents. The insertion of functional groups and heterocycles into thiourea derivatives enhances their interaction with target proteins, underscoring the promising role of these compounds in drug design and pharmaceutical research (Nikolic, Mijajlovic, & Nedeljković, 2022).
Mechanism of Action
Target of Action
It is suggested that the compound may be involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the sm cross-coupling reaction, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in the sm cross-coupling reaction suggests it may play a role in carbon–carbon bond formation , a fundamental process in organic chemistry.
Result of Action
Its potential involvement in the sm cross-coupling reaction suggests it may contribute to the formation of new carbon–carbon bonds , a key process in the synthesis of complex organic molecules.
Action Environment
The sm cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a variety of conditions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEJRBGHBHVBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=S)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254869 | |
| Record name | N-[2-Bromo-5-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-47-9 | |
| Record name | N-[2-Bromo-5-(trifluoromethyl)phenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-Bromo-5-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B3034604.png)
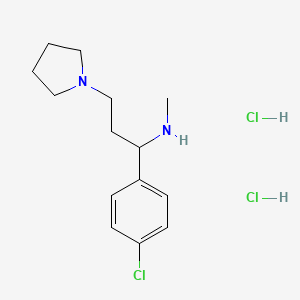
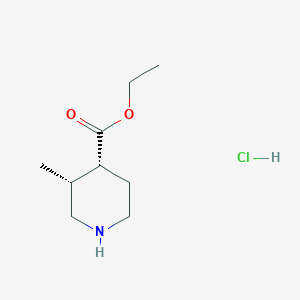
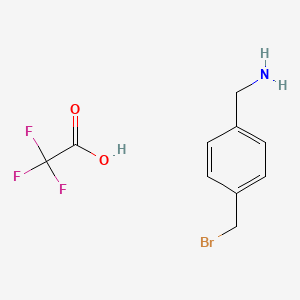
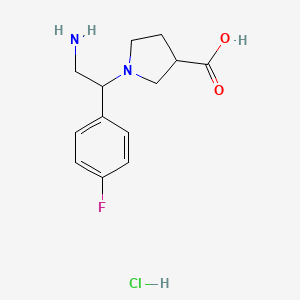
![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)
![2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034614.png)
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3034618.png)
![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)
